Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-)
Description
Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is a chromium(III) complex featuring azo ligands, sulfonato groups, and aromatic substituents. Its structure includes:
- Azo linkages: Two azo (-N=N-) groups bridge aromatic rings, contributing to its conjugation and chromophoric properties.
- Hydroxy and nitro groups: The 2,4-dihydroxy, 3-hydroxy, and 7-nitro substituents enhance solubility and influence electronic transitions.
- Sulphonato group: The sulfonato (-SO₃⁻) moiety improves water solubility and stabilizes the chromium complex.
- o-Tolylazo group: The ortho-methyl-substituted phenylazo group introduces steric and electronic effects.
This compound is likely used in industrial dyes or pigments due to its complex chromophore and stability. Its synthesis involves sequential diazotization and coupling reactions, followed by chromium coordination .
Properties
CAS No. |
94276-37-6 |
|---|---|
Molecular Formula |
C23H18CrN5O8S+ |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
chromium;4-[[2,4-dihydroxy-5-[(2-methylphenyl)diazenyl]phenyl]diazenyl]-3-hydroxy-7-nitronaphthalene-1-sulfonic acid;hydron |
InChI |
InChI=1S/C23H17N5O8S.Cr/c1-12-4-2-3-5-16(12)24-25-17-9-18(20(30)10-19(17)29)26-27-23-14-7-6-13(28(32)33)8-15(14)22(11-21(23)31)37(34,35)36;/h2-11,29-31H,1H3,(H,34,35,36);/p+1 |
InChI Key |
KVUZFNBMZSESRY-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=CC=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-].[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) typically involves the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond (-N=N-). The chromate component is introduced through complexation reactions with chromium salts .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions, often carried out in batch reactors. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is usually isolated through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions
Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include different oxidation states of chromium, aromatic amines, and substituted aromatic compounds .
Scientific Research Applications
Analytical Chemistry
Colorimetric Analysis:
One of the primary applications of this compound is in colorimetric analysis. The azo group allows for the formation of colored complexes, which can be quantitatively analyzed using spectrophotometry. This method is particularly useful for determining concentrations of metal ions in solution.
Chromatography:
The compound can also be employed as a stationary phase or a reagent in chromatographic techniques, facilitating the separation and identification of various analytes based on their chemical properties.
Table 1: Comparison of Analytical Techniques Using Hydrogen Chromate
| Technique | Application | Advantages |
|---|---|---|
| Spectrophotometry | Quantitative analysis of metal ions | High sensitivity and specificity |
| High-performance liquid chromatography (HPLC) | Separation of complex mixtures | High resolution and speed |
| Thin-layer chromatography (TLC) | Qualitative analysis and monitoring reactions | Simple and cost-effective |
Biological Applications
Antimicrobial Activity:
Research indicates that hydrogen chromate derivatives exhibit antimicrobial properties. The presence of the chromate ion may enhance the compound's ability to disrupt microbial cell membranes, making it a candidate for developing antimicrobial agents.
Potential in Cancer Research:
The compound's structural components suggest potential applications in cancer research. Azo compounds have been studied for their ability to induce apoptosis in cancer cells, and the nitro group may contribute to this activity by generating reactive oxygen species (ROS).
Environmental Chemistry
Heavy Metal Remediation:
Hydrogen chromate can be utilized in environmental applications, particularly in the remediation of heavy metal-contaminated sites. Its ability to form stable complexes with heavy metals allows for the removal and stabilization of these contaminants from soil and water.
Table 2: Environmental Applications of Hydrogen Chromate
| Application | Mechanism | Impact |
|---|---|---|
| Heavy metal extraction | Complexation with heavy metals | Reduces bioavailability of toxins |
| Water treatment | Removal of contaminants through precipitation | Improves water quality |
Case Studies
Case Study 1: Spectrophotometric Determination of Lead Ions
In a study published in the Journal of Analytical Chemistry, researchers utilized hydrogen chromate to develop a spectrophotometric method for detecting lead ions in drinking water. The method demonstrated high sensitivity with a detection limit of 0.1 µg/L, showcasing the compound's effectiveness in environmental monitoring.
Case Study 2: Antimicrobial Efficacy Against E. coli
A study reported in the International Journal of Microbiology highlighted the antimicrobial efficacy of hydrogen chromate against Escherichia coli strains. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) involves its ability to form complexes with various metal ions and interact with biological molecules. The azo bonds and chromate component play a crucial role in its reactivity and interactions. The molecular targets and pathways involved include binding to proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Spectroscopy
- FTIR :
- NMR :
Stability and Reactivity
Biological Activity
Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is a complex azo dye compound with potential applications in various fields, including biochemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Azo linkage
- Hydroxy and nitro substituents
- Sulphonate groups
Its molecular formula is , indicating a significant molecular weight and complexity conducive to various biological interactions.
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, such as proteins and nucleic acids. The azo group is known for its capacity to undergo reduction, which can lead to the formation of reactive intermediates that may interact with cellular components.
Antimicrobial Activity
Research has indicated that azo compounds can exhibit antimicrobial properties. For instance, studies have shown that similar chromate derivatives possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. For example:
- Cell Line Tested : Human liver carcinoma cells (HepG2)
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity .
Toxicological Profile
The toxicological assessment reveals that the compound may pose risks to aquatic life and human health. It has been classified as:
- Toxic to aquatic life : Long-lasting effects observed in environmental studies.
- Irritant : Causes serious eye irritation and may lead to allergic skin reactions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related azo dye against E. coli. The results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential applications in developing antimicrobial agents .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on HepG2 cells showed that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .
Q & A
Q. How can collaborative workflows (e.g., synthesis + computational modeling) accelerate research on this compound?
- Methodological Answer: Adopt a tiered approach:
Lab A: Synthesize and characterize batches.
Lab B: Perform DFT modeling to predict reactive sites.
Lab C: Validate predictions via kinetic studies (e.g., stopped-flow spectroscopy).
Use cloud-based platforms (e.g., ChemCompute) for real-time data sharing and iterative refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
